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molecular formula C10H9IN2O2 B1333916 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 214958-32-4

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1333916
M. Wt: 316.09 g/mol
InChI Key: TWJHSMVAYMQRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Add 3-bromo-2-oxo-propionic acid ethyl ester (1.75 g, 9.09 mmol) to a solution of 2-amino-5-iodo pyridine (Tetrahedron 2002, 58, 2885-2890; 1.0 g, 4.54 mmol) in acetonitrile (100 ml). Reflux for 12 h, concentrate to ˜30 ml, and dilute with saturated aqueous sodium bicarbonate. Extract into dichloromethane, combine organic extracts, dry over anhydrous magnesium sulfate, and concentrate. Titurate the residue in diethyl ether and filter to give 0.8 g (56%) of the subtitled compound as an off-white solid. TOF MS ES+ exact mass calculated for C10H91N2O2 (p+1): m/z=316.9787; Found: 316.9784. 1H NMR (400 MHz, DMSO-d6) δ 8.97 (m, 1H), 8.46 (s, 1H), 7.57-7.49 (m, 2H), 4.32 (q, T 7.0 Hz, 2 Hz), 1.33 (t, J=7.0 Hz, 3H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[C:5](=O)[CH2:6]Br)[CH3:2].[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][N:12]=1>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1[N:10]=[C:11]2[CH:16]=[CH:15][C:14]([I:17])=[CH:13][N:12]2[CH:6]=1)=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to ˜30 ml
ADDITION
Type
ADDITION
Details
dilute with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
Extract into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)I)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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